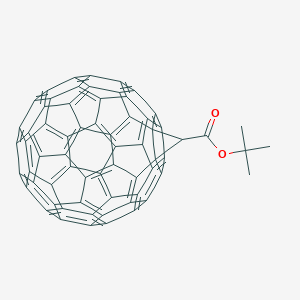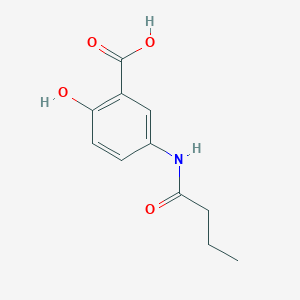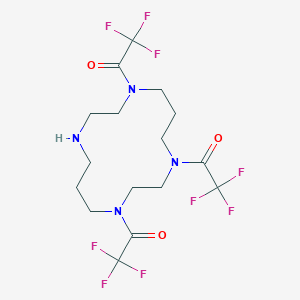
(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate is a chemical compound derived from colchicine, a well-known alkaloid. Colchicine is primarily extracted from plants like Colchicum autumnale and has been used in medicine for its anti-inflammatory properties. The modification to this compound involves the removal of an acetyl group and the addition of a trifluoroacetate group, which may alter its chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R/S)-N-Deacetyl Colchiceine N-Trifluroracetate typically involves several steps:
Deacetylation: Removal of the acetyl group from colchicine to obtain N-Deacetyl Colchiceine.
Trifluoroacetylation: Introduction of the trifluoroacetate group to the deacetylated compound.
The reaction conditions for these steps may include the use of specific catalysts, solvents, and temperature control to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which may change its chemical properties.
Substitution: Replacement of functional groups, which can modify its reactivity and interactions with other molecules.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate may have several scientific research applications, including:
Chemistry: Studying its reactivity and potential as a synthetic intermediate.
Biology: Investigating its effects on cellular processes and potential as a research tool.
Medicine: Exploring its therapeutic potential, particularly in anti-inflammatory and anticancer research.
Mecanismo De Acción
The mechanism of action of (R/S)-N-Deacetyl Colchiceine N-Trifluroracetate would likely involve interactions with specific molecular targets, such as tubulin, similar to colchicine. It may disrupt microtubule formation, leading to effects on cell division and inflammation pathways.
Comparación Con Compuestos Similares
Similar Compounds
Colchicine: The parent compound, known for its anti-inflammatory and anticancer properties.
N-Deacetyl Colchiceine: A deacetylated derivative with potentially different biological activity.
Trifluoroacetylated Compounds: Other compounds with trifluoroacetate groups, which may have unique chemical and biological properties.
Uniqueness
(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate is unique due to the combination of deacetylation and trifluoroacetylation, which may confer distinct chemical reactivity and biological effects compared to its parent compound and other derivatives.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Propiedades
IUPAC Name |
2,2,2-trifluoro-N-(10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO6/c1-29-16-8-10-4-6-13(25-20(28)21(22,23)24)12-9-15(27)14(26)7-5-11(12)17(10)19(31-3)18(16)30-2/h5,7-9,13H,4,6H2,1-3H3,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXFPMJSKAABTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)O)NC(=O)C(F)(F)F)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348314 |
Source


|
| Record name | AC1LCPP0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102491-70-3 |
Source


|
| Record name | AC1LCPP0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B118071.png)
![Racemic-4-hydroxy[2,2]paracyclophane](/img/structure/B118076.png)









